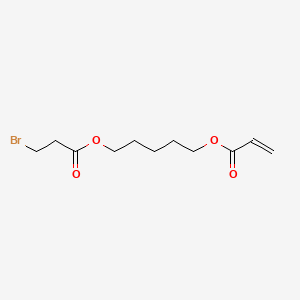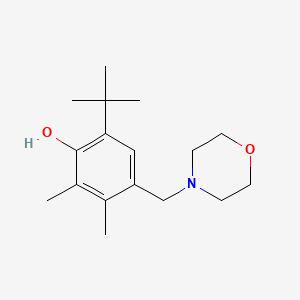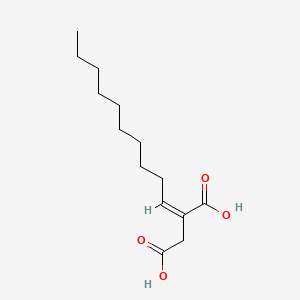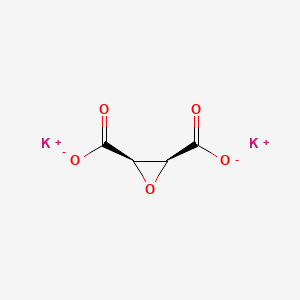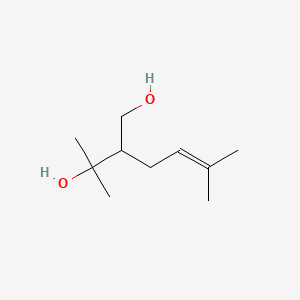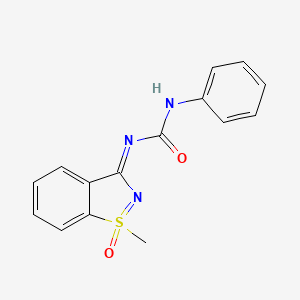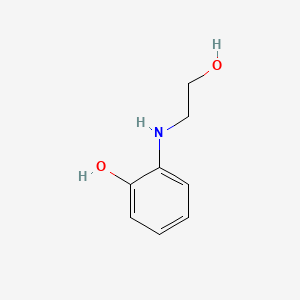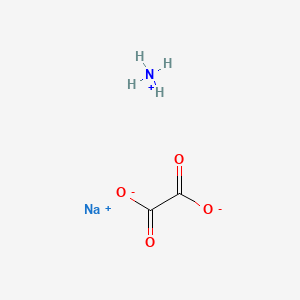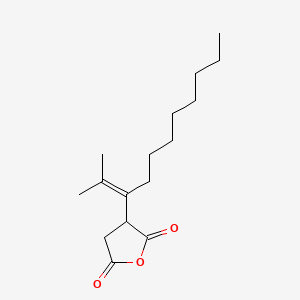
Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate: is a synthetic surfactant compound. It is characterized by its unique structure, which includes two long hydrophobic alkyl chains and a hydrophilic sulphonate group. This amphiphilic nature makes it an effective surfactant, capable of reducing surface tension and forming micelles in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate typically involves the sulphonation of octadec-9-enyl succinate. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z,Z) isomer. The process involves:
Esterification: Octadec-9-enyl alcohol is reacted with succinic anhydride to form octadec-9-enyl succinate.
Sulphonation: The ester is then sulphonated using a sulphonating agent such as chlorosulphonic acid or sulphur trioxide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and consistent product quality. The process involves:
Continuous Esterification: Using a continuous flow reactor, octadec-9-enyl alcohol and succinic anhydride are continuously fed into the reactor to produce octadec-9-enyl succinate.
Continuous Sulphonation: The ester is then continuously sulphonated in a separate reactor, followed by neutralization with sodium hydroxide to form the final product.
化学反応の分析
Types of Reactions:
Oxidation: Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate can undergo oxidation reactions, particularly at the double bonds in the alkyl chains.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulphonate group.
Major Products:
Oxidation: Products include sulphonated fatty acids and their derivatives.
Reduction: Reduced forms of the compound with altered alkyl chains.
Substitution: Substituted derivatives with different functional groups replacing the sulphonate group.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in biological studies to investigate membrane interactions and protein-lipid interactions due to its amphiphilic nature.
Medicine:
- Potential applications in drug delivery systems, where it can be used to form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry:
- Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial applications.
作用機序
Mechanism: Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate exerts its effects primarily through its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is utilized in various applications, from enhancing solubility in chemical reactions to forming stable emulsions in industrial processes.
Molecular Targets and Pathways:
Membrane Interaction: The compound interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability.
Micelle Formation: It forms micelles in aqueous solutions, encapsulating hydrophobic molecules and facilitating their transport.
類似化合物との比較
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar amphiphilic structure but shorter alkyl chains.
Sodium lauryl ether sulfate (SLES): Similar in function but with ethoxy groups in the alkyl chain.
Uniqueness:
Longer Alkyl Chains: Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate has longer alkyl chains compared to SDS and SLES, which can result in different micelle sizes and properties.
Double Bonds: The presence of double bonds in the alkyl chains can influence the compound’s reactivity and interactions with other molecules.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
特性
CAS番号 |
61732-58-9 |
|---|---|
分子式 |
C40H74NaO7S+ |
分子量 |
722.1 g/mol |
IUPAC名 |
sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38H,3-16,21-37H2,1-2H3,(H,43,44,45);/q;+1/b19-17-,20-18-; |
InChIキー |
WQFBUFUVMIAZAR-AWLASTDMSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O.[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


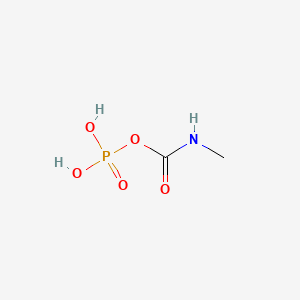

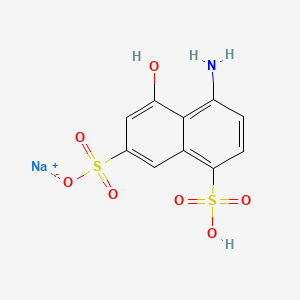

![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
